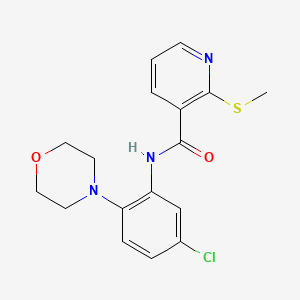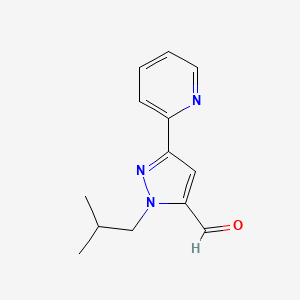
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-ketoester, followed by functional group modifications to introduce the isobutyl and pyridin-2-yl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and the aldehyde group can form interactions with active sites of enzymes, leading to inhibition or activation of enzymatic functions. The isobutyl and pyridin-2-yl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-amine: Similar structure but with an amine group instead of an aldehyde.
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile: Contains a nitrile group instead of an aldehyde.
Uniqueness
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which allows for specific reactions and interactions that are not possible with the amine or nitrile analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C13H15N3O/c1-10(2)8-16-11(9-17)7-13(15-16)12-5-3-4-6-14-12/h3-7,9-10H,8H2,1-2H3 |
Clave InChI |
YAGGQPIITSHKHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



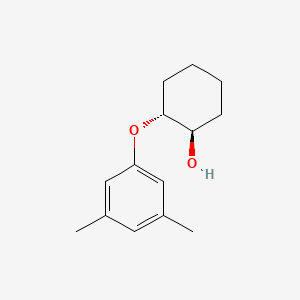


![(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B13350715.png)
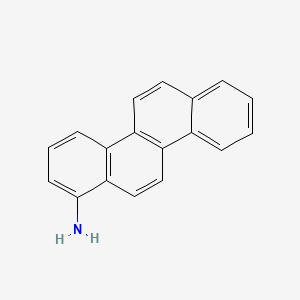
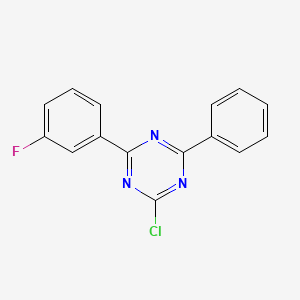
![4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B13350738.png)

![Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13350753.png)
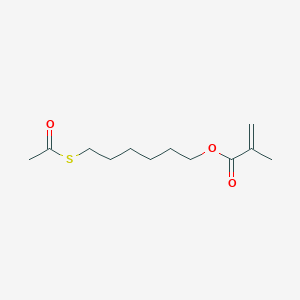
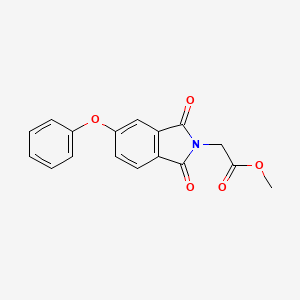
![6-amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13350774.png)
